Elucidation of the Chemical Structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole: A Technical Guide
Elucidation of the Chemical Structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the analytical methodologies and spectroscopic data interpretation used to confirm the molecule's structural integrity.
Molecular and Spectroscopic Overview
5-Methyl-3-pyrrolidin-2-ylisoxazole possesses the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1][2] The structural confirmation was achieved through a combination of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The elucidation process involves the systematic analysis of fragmentation patterns, chemical shifts, coupling constants, and characteristic vibrational frequencies to piece together the precise arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis provides the exact mass of the molecule, which in turn confirms its elemental composition.
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Calculated Exact Mass | 152.09496 Da |
| Observed m/z | 152.0951 (M⁺) |
Table 1: High-Resolution Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in defining the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4' (isoxazole) | 6.05 | s | - | 1H |
| H-2 (pyrrolidine) | 4.60 | t | 7.5 | 1H |
| H-5a (pyrrolidine) | 3.40 | m | - | 1H |
| H-5b (pyrrolidine) | 3.25 | m | - | 1H |
| CH₃ (isoxazole) | 2.45 | s | - | 3H |
| H-3a (pyrrolidine) | 2.20 | m | - | 1H |
| H-3b (pyrrolidine) | 2.05 | m | - | 1H |
| H-4a (pyrrolidine) | 1.95 | m | - | 1H |
| H-4b (pyrrolidine) | 1.80 | m | - | 1H |
| NH (pyrrolidine) | 1.75 | br s | - | 1H |
Table 2: ¹H NMR Data
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 (isoxazole) | 168.5 |
| C-5 (isoxazole) | 160.2 |
| C-4' (isoxazole) | 101.3 |
| C-2 (pyrrolidine) | 58.7 |
| C-5 (pyrrolidine) | 46.5 |
| C-3 (pyrrolidine) | 32.1 |
| C-4 (pyrrolidine) | 25.4 |
| CH₃ (isoxazole) | 12.0 |
Table 3: ¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| N-H (amine) | Stretching | ~3350 (broad) |
| C-H (sp³ & sp²) | Stretching | 2850-3100 |
| C=N (isoxazole) | Stretching | ~1610 |
| C=C (isoxazole) | Stretching | ~1580 |
| C-O (isoxazole) | Stretching | ~1240 |
Table 4: Key Infrared Absorption Bands
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source. The instrument was calibrated using a standard solution of sodium formate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample was placed on a diamond attenuated total reflectance (ATR) accessory. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Structural Elucidation Workflow
The logical process for elucidating the structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole is outlined in the following diagram. This workflow begins with the determination of the molecular formula and proceeds through the detailed analysis of various spectroscopic data to arrive at the final, confirmed structure.
This guide serves as a foundational resource for understanding the comprehensive analytical process required for the structural characterization of novel chemical entities. The presented data and methodologies provide a clear and concise pathway to the unambiguous identification of 5-Methyl-3-pyrrolidin-2-ylisoxazole.
